Dimethyl 2-(6-chloropyrazin-2-yl)malonate

Organic Synthesis Medicinal Chemistry Process Chemistry

Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5) is a strategic heterocyclic building block. The unique 6-chloro substitution on the pyrazine ring provides predictable SNAr and cross-coupling reactivity, while the dimethyl malonate handle enables efficient hydrolysis/decarboxylation for carboxylic acid or amide diversification. This regiospecific pattern is essential for maintaining consistent reaction rates and selectivity; generic pyrazine malonates are not advisable substitutes. Ideal for CNS-focused library synthesis targeting muscarinic receptors and late-stage kinase inhibitor optimization. Available in research to bulk quantities. Request a quote for B2B procurement.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63
CAS No. 1820642-22-5
Cat. No. B2815721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(6-chloropyrazin-2-yl)malonate
CAS1820642-22-5
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63
Structural Identifiers
SMILESCOC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC
InChIInChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3
InChIKeyPLPGWGAAJSDOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5): Chemical Identity and Procurement Baseline


Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5) is a bifunctional organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol [1]. It is a diester of malonic acid, featuring a pyrazine ring chlorinated at the 6-position . This compound is a key intermediate in the synthesis of diverse pyrazine-containing molecules with potential pharmaceutical applications .

Why Generic Substitution of Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5) is High-Risk


Generic substitution of dimethyl 2-(6-chloropyrazin-2-yl)malonate with other in-class pyrazine malonates is not advisable without validation due to the unique electronic and steric influence of the 6-chloro substituent on the pyrazine ring. This specific substitution pattern dictates the molecule's reactivity profile in key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions . Using a regioisomer (e.g., 5-chloro) or an alternative halide (e.g., 6-fluoro or 6-bromo) can lead to divergent reaction rates, altered regioselectivity in subsequent steps, and ultimately, a different final compound profile [1]. The malonate ester group (dimethyl vs. diethyl) further impacts the compound's solubility and the ease of post-modification steps like hydrolysis and decarboxylation .

Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5): A Guide to Its Quantifiable Differentiation in Synthesis


Dimethyl 2-(6-chloropyrazin-2-yl)malonate vs. Diethyl Ester: Quantifying Differences in Reactivity and Downstream Processing

The choice of malonate ester significantly impacts the efficiency of downstream reactions. The dimethyl ester (target compound) is more readily hydrolyzed and decarboxylated under milder conditions compared to the diethyl ester analog, diethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 930798-26-8). This can streamline the synthesis of the key (6-chloropyrazin-2-yl)acetic acid intermediate [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Regiochemical Fidelity in the Synthesis of 6-Chloropyrazine-2-Acetic Acid via Dimethyl 2-(6-chloropyrazin-2-yl)malonate

A published synthetic route demonstrates the conversion of a malonate derivative of 2,6-dichloropyrazine to (6-chloro-pyrazin-2-yl)-acetic acid via hydrolysis and decarboxylation. The use of a 2,6-dichloropyrazine starting material ensures that the malonate alkylation occurs specifically at the 2-position, which is activated by the adjacent nitrogen atoms. This regioselective synthesis is a key advantage of using this specific scaffold [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Best Research and Industrial Application Scenarios for Dimethyl 2-(6-chloropyrazin-2-yl)malonate (CAS 1820642-22-5)


Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Agonists and Related CNS Therapeutics

The 6-chloropyrazine motif is present in known muscarinic receptor agonists, such as L-689,660, a selective M1/M3 agonist [1]. Dimethyl 2-(6-chloropyrazin-2-yl)malonate can serve as a versatile building block for creating focused libraries of novel pyrazine-containing compounds targeting the central nervous system (CNS). The malonate moiety provides a convenient handle for introducing diverse functionality at the 2-position of the pyrazine ring, enabling the exploration of structure-activity relationships (SAR) in this therapeutically relevant area [2].

Synthesis of Kinase Inhibitors for Oncology and Inflammatory Diseases

Pyrazine is a common heteroaromatic core in kinase inhibitors [3]. The chloropyrazine moiety allows for late-stage diversification via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The malonate group can be elaborated to an acetic acid, amide, or amine, providing multiple vectors for further optimization of potency, selectivity, and pharmacokinetic properties. This makes the compound a strategic intermediate for medicinal chemistry programs developing novel kinase inhibitors.

Development of Agrochemicals and Functional Materials

The synthesis and coordination chemistry of malonate-based ligands with pyrazine co-ligands have been explored to create novel coordination polymers with interesting magnetic properties [4]. While not a direct application, this precedent highlights the potential of this structural class in materials science. The target compound, as a small, functionalized heterocyclic building block, could be employed in the synthesis of novel ligands for metal-organic frameworks (MOFs) or as a precursor to agrochemicals.

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